7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC15588053
Molecular Formula: C24H20N6O3
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20N6O3 |
|---|---|
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C24H20N6O3/c1-15-5-3-9-29-21(15)28-22-19(24(29)32)11-18(20(25)30(22)14-17-7-4-10-33-17)23(31)27-13-16-6-2-8-26-12-16/h2-12,25H,13-14H2,1H3,(H,27,31) |
| Standard InChI Key | ZGVUELIYMFAXME-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC5=CN=CC=C5 |
Introduction
Molecular Formula and Weight
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Molecular Formula: C20H18N6O3
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Molecular Weight: Approximately 390.4 g/mol
Structural Features
This compound contains:
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A triazatricyclic core with fused rings.
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A furan group at the 7th position.
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A pyridine-derived substituent at the amide nitrogen.
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A carboxamide functional group at the 5th position.
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An imine group at the 6th position.
These features suggest significant chemical complexity and potential for diverse interactions with biological targets.
Synthesis and Preparation
The synthesis of such a compound typically involves:
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Cyclization Reactions: Formation of the triazatricyclic core through condensation reactions involving appropriate precursors.
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Functional Group Modifications: Introduction of the furan and pyridine substituents via nucleophilic substitution or coupling reactions.
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Final Functionalization: Addition of the imine and carboxamide groups through controlled reactions to ensure regioselectivity.
Detailed synthetic routes are not explicitly available in the provided data but would likely involve multi-step organic synthesis techniques.
Medicinal Chemistry
The structural features of this compound suggest it may act as:
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A ligand for enzyme inhibition, particularly targeting enzymes with affinity for heterocyclic scaffolds.
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A potential antimicrobial or anticancer agent, given its imine and carboxamide functionalities, which are known to interact with biological macromolecules.
Molecular Docking Studies
Compounds with similar frameworks have been explored for their ability to bind to protein active sites, offering insights into drug design for diseases involving specific enzymatic pathways.
Spectroscopic Characterization
To confirm its structure and purity, common analytical techniques include:
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NMR (Nuclear Magnetic Resonance): For identifying hydrogen and carbon environments.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To detect functional groups like imines, amides, and furan rings.
Crystallography
Single-crystal X-ray diffraction can provide detailed insights into its three-dimensional conformation and intermolecular interactions.
Comparative Analysis with Related Compounds
| Property | This Compound | Related Compounds |
|---|---|---|
| Molecular Complexity | High; triazatricyclic system with multiple functional groups | Moderate to high; similar heterocyclic frameworks |
| Bioactivity Potential | Likely significant due to diverse functional groups | Comparable; often studied for enzyme inhibition or antimicrobial properties |
| Synthetic Accessibility | Challenging; requires multi-step synthesis | Variable; simpler analogs may be easier to synthesize |
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